Nnc 711

Description

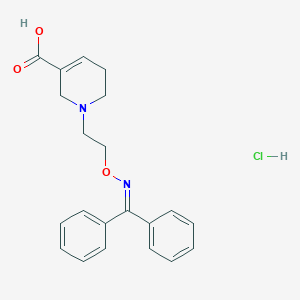

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

1-[2-(benzhydrylideneamino)oxyethyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3.ClH/c24-21(25)19-12-7-13-23(16-19)14-15-26-22-20(17-8-3-1-4-9-17)18-10-5-2-6-11-18;/h1-6,8-12H,7,13-16H2,(H,24,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYRTEYMUTWJPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=C1)C(=O)O)CCON=C(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163126 | |

| Record name | 1-(2-(((Diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145645-62-1 | |

| Record name | Nnc 711 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145645621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-(((Diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NNC-711 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/500M0G931K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

NNC-711: A Deep Dive into the Mechanism of a Potent GAT-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NNC-711 is a potent and highly selective inhibitor of the GABA transporter 1 (GAT-1), a key protein responsible for the reuptake of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), from the synaptic cleft. By blocking GAT-1, NNC-711 effectively increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This whitepaper provides a comprehensive technical overview of the mechanism of action of NNC-711, presenting key quantitative data, detailed experimental methodologies, and visual representations of its operational principles and the workflows used to elucidate them.

Core Mechanism of Action

The principal mechanism of action of NNC-711 is the selective inhibition of the GAT-1 transporter.[1][2][3][4][5] GAT-1 is a sodium- and chloride-dependent transporter located on presynaptic neurons and surrounding glial cells. Its primary function is to clear GABA from the synaptic cleft, thus terminating its inhibitory signal.

NNC-711 binds to GAT-1, competitively inhibiting the binding and translocation of GABA.[6] This blockade of GABA reuptake leads to an accumulation of GABA in the synaptic cleft and the extrasynaptic space. The elevated ambient GABA levels result in a potentiation of GABAergic signaling through both phasic (synaptic) and tonic (extrasynaptic) activation of GABA-A and GABA-B receptors. This enhanced inhibitory tone is the basis for the anticonvulsant, anxiolytic, and neuroprotective effects observed with NNC-711 administration.[1][7][8]

Quantitative Data

The potency and selectivity of NNC-711 have been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Potency (IC50) of NNC-711

| Transporter Subtype | Species | IC50 (µM) | Reference(s) |

| GAT-1 | Human | 0.04 | [2][3][4] |

| Rat | 0.38 | [7] | |

| GAT-2 | Rat | 171 | [2][3][4] |

| GAT-3 | Human | 1700 | [2][3][4] |

| BGT-1 | Human | 622 | [2][3][4] |

Table 2: In Vitro Inhibition of [3H]GABA Uptake by NNC-711

| Preparation | IC50 (nM) | Reference(s) |

| Rat Brain Synaptosomes | 47 | [1][7] |

| Neuronal Cultures | 1238 | [1] |

| Glial Cultures | 636 | [1] |

Table 3: In Vivo Anticonvulsant Activity (ED50) of NNC-711

| Seizure Model | Species | ED50 (mg/kg, i.p.) | Reference(s) |

| DMCM-induced (clonic) | Mouse | 1.2 | [1] |

| Pentylenetetrazole (tonic) | Mouse | 0.72 | [1] |

| Pentylenetetrazole (tonic) | Rat | 1.7 | [1] |

| Audiogenic (clonic & tonic) | Mouse | 0.23 | [1] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of NNC-711.

Radiolabeled GABA Uptake Assay

This assay is fundamental for determining the inhibitory potency of compounds on GABA transporters.

Objective: To quantify the inhibition of [3H]GABA uptake by NNC-711 in synaptosomes or cell lines expressing specific GAT subtypes.

Materials:

-

[3H]GABA (radioligand)

-

Unlabeled GABA

-

NNC-711

-

Synaptosomal preparation or cells expressing GAT-1

-

Assay buffer (e.g., Krebs-Ringer-HEPES)

-

Scintillation fluid and counter

Procedure:

-

Preparation: Prepare synaptosomes from rodent brain tissue or culture cells expressing the target GABA transporter.

-

Incubation: Pre-incubate the synaptosomes or cells with varying concentrations of NNC-711 or vehicle control in the assay buffer.

-

Initiation of Uptake: Add a fixed concentration of [3H]GABA to initiate the uptake reaction.

-

Termination of Uptake: After a defined incubation period, terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of NNC-711 and determine the IC50 value by non-linear regression analysis.

References

- 1. An in vivo microdialysis characterization of extracellular dopamine and GABA in dorsolateral striatum of awake freely moving and halothane anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of GAT1 Inhibition by Tiagabine on Brain Glutamate and GABA Metabolism in the Anesthetized Rat In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cloning, immunolocalization, and functional expression of a GABA transporter from the retina of the skate | Visual Neuroscience | Cambridge Core [cambridge.org]

- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Preventative and therapeutic effects of a GABA transporter 1 inhibitor administered systemically in a mouse model of paclitaxel-induced neuropathic pain [PeerJ] [peerj.com]

NNC-711: A Comprehensive Technical Guide to a Selective GAT-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

NNC-711, with the chemical name 1-(2-(((diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid hydrochloride, is a potent and highly selective inhibitor of the GABA transporter 1 (GAT-1).[1] GAT-1 is a crucial component of the GABAergic system, responsible for the reuptake of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), from the synaptic cleft into presynaptic neurons and surrounding glial cells.[2][3] By blocking this reuptake mechanism, NNC-711 effectively increases the concentration and prolongs the action of GABA in the synapse, thereby enhancing inhibitory neurotransmission. This mechanism of action underlies its significant anticonvulsant, neuroprotective, and cognition-enhancing properties observed in preclinical studies.[4][5] This technical guide provides an in-depth overview of NNC-711, including its pharmacological data, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and experimental workflows.

Core Data Presentation

The following tables summarize the quantitative data on the potency and selectivity of NNC-711 from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Potency of NNC-711 on GABA Transporters

| Transporter Subtype | Species | IC50 (μM) | Reference(s) |

| GAT-1 | Human (hGAT-1) | 0.04 | [4] |

| GAT-2 | Rat (rGAT-2) | 171 | [4] |

| GAT-3 | Human (hGAT-3) | 1700 | [4] |

| BGT-1 | Human (hBGT-1) | 622 | [4] |

Table 2: In Vitro Inhibitory Potency of NNC-711 on GABA Uptake in Different Cell Types

| Assay Type | IC50 (nM) | Reference(s) |

| Synaptosomal GABA Uptake | 47 | [5] |

| Neuronal GABA Uptake | 1238 | [5] |

| Glial GABA Uptake | 636 | [5] |

Table 3: In Vivo Anticonvulsant Efficacy of NNC-711 in Rodent Seizure Models

| Seizure Model | Animal | ED50 (mg/kg, i.p.) | Effect | Reference(s) |

| DMCM-induced | Mouse | 1.2 | Clonic | [5] |

| Pentylenetetrazole (PTZ) | Mouse | 0.72 | Tonic | [5] |

| Pentylenetetrazole (PTZ) | Rat | 1.7 | Tonic | [5] |

| Audiogenic | Mouse | 0.23 | Clonic and Tonic | [5] |

Table 4: In Vivo Behavioral Side Effects of NNC-711 in Mice

| Test | ED50 (mg/kg, i.p.) | Reference(s) |

| Traction | 23 | [5] |

| Rotarod | 10 | [5] |

| Exploratory Locomotor Activity | 45 | [5] |

Mechanism of Action

NNC-711 exerts its pharmacological effects by selectively binding to GAT-1 and inhibiting the transport of GABA. This leads to an accumulation of GABA in the synaptic cleft, which in turn enhances the activation of postsynaptic GABAA and GABAB receptors, resulting in increased inhibitory signaling.

Experimental Protocols

[³H]GABA Uptake Assay

This assay measures the ability of NNC-711 to inhibit the uptake of radiolabeled GABA into cells or synaptosomes expressing GAT-1.

Materials:

-

HEK-293 cells stably expressing the target GAT subtype.[6]

-

[³H]GABA (radiolabeled gamma-aminobutyric acid).

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).[6]

-

NNC-711 stock solution.

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Cell Preparation: Culture HEK-293 cells expressing the desired GAT subtype to confluency in appropriate culture plates.

-

Assay Initiation:

-

Wash the cells with pre-warmed assay buffer.

-

Pre-incubate the cells with varying concentrations of NNC-711 or vehicle for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.

-

Initiate the uptake reaction by adding a solution containing a fixed concentration of [³H]GABA.

-

-

Uptake Reaction: Allow the uptake to proceed for a short, defined period (e.g., 1-10 minutes) during which uptake is linear.

-

Termination of Uptake: Rapidly terminate the reaction by aspirating the uptake solution and washing the cells multiple times with ice-cold assay buffer to remove extracellular [³H]GABA.

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

-

Transfer the cell lysates to scintillation vials.

-

Add scintillation cocktail to each vial.

-

Quantify the amount of [³H]GABA taken up by the cells using a microplate scintillation counter.

-

-

Data Analysis:

-

Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known GAT inhibitor or in Na⁺-free buffer) from the total uptake.

-

Plot the percentage of inhibition of [³H]GABA uptake against the logarithm of the NNC-711 concentration.

-

Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of NNC-711 on GABAergic synaptic currents (IPSCs) in neurons.

Materials:

-

Brain slices from a suitable animal model (e.g., rat or mouse hippocampus).

-

NNC-711 stock solution.

-

Patch-clamp rig including microscope, micromanipulators, amplifier, and data acquisition system.[7][8][9]

-

Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

-

Slice Preparation:

-

Anesthetize and decapitate the animal.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

-

Cut brain slices (e.g., 300-400 µm thick) using a vibratome.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

-

Recording:

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

-

Visualize a neuron using a microscope with DIC optics.

-

Pull a patch pipette with a resistance of 3-7 MΩ and fill it with intracellular solution.

-

Approach the neuron with the patch pipette and form a high-resistance seal (GΩ seal) on the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

-

Data Acquisition:

-

In voltage-clamp mode, hold the neuron at a specific potential (e.g., 0 mV to record IPSCs).

-

Record baseline spontaneous or evoked IPSCs.

-

Bath-apply NNC-711 at the desired concentration.

-

Record the changes in IPSC amplitude, frequency, and decay kinetics.

-

-

Data Analysis:

Structure-Activity Relationship (SAR)

While a detailed SAR study specifically for NNC-711 is not extensively published, it is known to be a derivative of nipecotic acid, a well-established GABA uptake inhibitor.[6] The lipophilic diphenylmethyleneoxyethyl group attached to the nipecotic acid core is crucial for its high affinity and selectivity for GAT-1, as well as its ability to cross the blood-brain barrier.[6][13] The general SAR for GAT-1 inhibitors suggests that a lipophilic moiety attached to the nitrogen of the nipecotic acid or guvacine (B1672442) scaffold enhances potency and selectivity for GAT-1 over other GAT subtypes.[6]

Synthesis

The synthesis of NNC-711 involves the modification of a nipecotic acid backbone. While the precise, multi-step synthetic route is proprietary and not fully detailed in publicly available literature, it generally involves the alkylation of the secondary amine of a protected nipecotic acid derivative with a reactive intermediate containing the diphenylmethyleneamino-oxy-ethyl group.[6]

Conclusion

NNC-711 stands out as a highly potent and selective GAT-1 inhibitor with significant potential in neuroscience research and as a lead compound for the development of novel therapeutics for neurological disorders characterized by GABAergic dysfunction, such as epilepsy. Its well-defined mechanism of action and strong preclinical efficacy data make it an invaluable tool for dissecting the role of GAT-1 in synaptic transmission and brain function. The experimental protocols detailed in this guide provide a solid foundation for researchers to further investigate the properties and applications of NNC-711. Further studies on its structure-activity relationship and optimization of its pharmacokinetic properties could pave the way for the development of next-generation GAT-1 inhibitors with improved therapeutic profiles.

References

- 1. NNC-711 - Wikipedia [en.wikipedia.org]

- 2. The Vesicular GABA Transporter, VGAT, Localizes to Synaptic Vesicles in Sets of Glycinergic as Well as GABAergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging Themes in GABAergic Synapse Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NNC 711, GAT-1 inhibitor (CAS 145645-62-1) | Abcam [abcam.com]

- 5. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 8. Whole Cell Patch Clamp Protocol [protocols.io]

- 9. docs.axolbio.com [docs.axolbio.com]

- 10. Effects of the GABA-uptake blocker NNC-711 on spontaneous sharp wave-ripple complexes in mouse hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Impairment of GABA transporter GAT-1 terminates cortical recurrent network activity via enhanced phasic inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of a gamma-aminobutyric acid uptake inhibitor, NNC-711, on spontaneous postsynaptic currents in cultured rat hippocampal neurons: implications for antiepileptic drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter | The EMBO Journal [link.springer.com]

An In-depth Technical Guide to NNC-711: A Selective GAT-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NNC-711, with the IUPAC name 1-(2-{[(Diphenylmethylidene)amino]oxy}ethyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid, is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of NNC-711. Detailed methodologies for key in vitro and in vivo experiments are presented, along with a summary of its quantitative data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.

Chemical Structure and Properties

NNC-711 is a synthetic molecule with a well-defined chemical structure. Its properties have been characterized by various analytical techniques.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 1-(2-{[(Diphenylmethylidene)amino]oxy}ethyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid[1] |

| SMILES String | C1CN(CC(=C1)C(=O)O)CCON=C(C2=CC=CC=C2)C3=CC=CC=C3 |

| Molecular Formula | C₂₁H₂₂N₂O₃ |

| Molecular Weight | 350.41 g/mol |

| CAS Number | 159094-94-7 |

Physicochemical Properties

| Property | Value |

| Physical State | Solid |

| Solubility | Soluble in DMSO and water |

Mechanism of Action and Pharmacology

NNC-711 exerts its pharmacological effects primarily through the selective inhibition of the GABA transporter 1 (GAT-1), a key protein responsible for the reuptake of the neurotransmitter GABA from the synaptic cleft.

GAT-1 Inhibition

By blocking GAT-1, NNC-711 increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This enhanced inhibitory tone in the central nervous system is the basis for its observed anticonvulsant and anxiolytic-like effects.

Potency and Selectivity

NNC-711 is a potent inhibitor of GAT-1 with a high degree of selectivity over other GABA transporter subtypes.

| Transporter | IC₅₀ (µM) |

| Human GAT-1 | 0.047 |

| Rat GAT-1 | 0.04 |

| Rat GAT-2 | >100 |

| Rat GAT-3 | >100 |

| Human BGT-1 | >100 |

Data represents the concentration of NNC-711 required to inhibit 50% of the transporter activity.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacological profile of NNC-711.

In Vitro [³H]GABA Uptake Assay in Rat Brain Synaptosomes

This assay is used to determine the potency of NNC-711 in inhibiting GABA uptake in a native brain tissue preparation.

Methodology:

-

Synaptosome Preparation:

-

Homogenize rat cerebral cortices in ice-cold 0.32 M sucrose (B13894) buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer) for the uptake assay.

-

-

GABA Uptake Assay:

-

Pre-incubate synaptosomes with varying concentrations of NNC-711 or vehicle for 10 minutes at 37°C.

-

Initiate the uptake reaction by adding a mixture of [³H]GABA (e.g., 50 nM) and unlabeled GABA.

-

Incubate for a short period (e.g., 5 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioactivity.

-

Quantify the amount of [³H]GABA taken up by the synaptosomes using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of [³H]GABA uptake at each concentration of NNC-711.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

-

Workflow for the [³H]GABA Uptake Assay.

In Vivo Anticonvulsant Activity Assessment

The anticonvulsant effects of NNC-711 are typically evaluated in rodent models of seizures.

Methodology:

-

Animals: Use male mice or rats.

-

Drug Administration: Administer NNC-711 or vehicle intraperitoneally (i.p.) at various doses.

-

Seizure Induction: After a predetermined pretreatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

-

Observation: Observe the animals for a set period (e.g., 30 minutes) and record the latency to and incidence of different seizure types (e.g., myoclonic jerks, generalized clonic seizures, tonic-clonic seizures).

-

Data Analysis: Determine the ED₅₀ value, the dose of NNC-711 that protects 50% of the animals from a specific seizure endpoint.

Methodology:

-

Animals: Use a genetically susceptible strain of mice (e.g., DBA/2).

-

Drug Administration: Administer NNC-711 or vehicle i.p. at various doses.

-

Seizure Induction: After the pretreatment time, expose the animals to a high-intensity auditory stimulus (e.g., 120 dB bell for 60 seconds).

-

Observation: Score the severity of the seizures based on a standardized scale (e.g., running, clonic seizure, tonic seizure, respiratory arrest).

-

Data Analysis: Determine the ED₅₀ value for the protection against different seizure components.

Mechanism of action of NNC-711 at the synapse.

Synthesis

A potential synthetic route to NNC-711 can be envisioned starting from commercially available materials. A plausible retrosynthetic analysis is outlined below. The synthesis would involve the formation of the tetrahydropyridine (B1245486) ring, followed by the attachment of the side chain containing the diphenylmethylideneaminooxy group.

Disclaimer: The following is a proposed synthetic scheme and has not been experimentally validated by the authors of this guide. Researchers should consult the primary literature for detailed synthetic procedures.

Retrosynthetic analysis of NNC-711.

Conclusion

NNC-711 is a valuable pharmacological tool for studying the role of the GAT-1 transporter in the central nervous system. Its high potency and selectivity make it a suitable candidate for investigating the therapeutic potential of GAT-1 inhibition in various neurological and psychiatric disorders, including epilepsy and anxiety. The experimental protocols provided in this guide offer a foundation for researchers to further explore the properties and applications of this compound.

References

An In-Depth Technical Guide to the Synthesis and Purification of NNC-711

For Researchers, Scientists, and Drug Development Professionals

Abstract

NNC-711, a potent and selective inhibitor of the GABA transporter 1 (GAT-1), is a crucial tool in neuroscience research for studying the role of GABAergic neurotransmission.[1] This technical guide provides a comprehensive overview of the synthesis and purification methods for NNC-711, officially known as 1-(2-(((diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid. While a definitive, publicly available, step-by-step synthesis protocol for NNC-711 is not explicitly detailed in the scientific literature, this document outlines a plausible and chemically sound synthetic route based on established methods for analogous GAT-1 inhibitors. Additionally, it details robust purification protocols to achieve high-purity NNC-711 suitable for research and drug development applications. This guide also presents key quantitative data and a diagram of the GAT-1 signaling pathway to provide a comprehensive resource for professionals in the field.

Introduction

NNC-711 is a derivative of 1,2,5,6-tetrahydropyridine-3-carboxylic acid, a guvacine (B1672442) analogue, and is recognized for its high affinity and selectivity for the GAT-1 transporter. Its inhibitory action on GAT-1 leads to an increase in the extracellular concentration of GABA, thereby enhancing GABAergic signaling. This property makes NNC-711 a valuable pharmacological tool for investigating the therapeutic potential of GAT-1 inhibition in various neurological and psychiatric disorders, including epilepsy.[2][3]

Proposed Synthesis of NNC-711

The synthesis of NNC-711 can be logically approached as a multi-step process involving the preparation of the core heterocyclic structure and the diphenylmethyleneamino-oxy-ethyl side chain, followed by their coupling. The proposed synthetic pathway is outlined below.

Synthesis of the Guvacine Core

The core of NNC-711 is 1,2,5,6-tetrahydropyridine-3-carboxylic acid, also known as guvacine. A common route to synthesize guvacine and its esters involves the reduction of nicotinic acid or its esters.

Synthesis of the Side Chain: 1-(2-Bromoethoxy)-N-(diphenylmethylene)methanamine

The synthesis of the electrophilic side chain can be achieved through a two-step process starting from 2-bromoethanol (B42945) and benzophenone (B1666685) oxime.

Coupling and Deprotection

The final step involves the N-alkylation of the guvacine ester with the synthesized side chain, followed by hydrolysis of the ester to yield NNC-711.

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of NNC-711 based on established chemical principles for similar compounds.

Protocol for Synthesis of Ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate (Ethyl Guvacinate)

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve ethyl nicotinate (B505614) (1 mole) in absolute ethanol (B145695) (1 L).

-

Catalyst Addition: Carefully add 5% Rhodium on alumina (B75360) catalyst (10 g).

-

Hydrogenation: Pressurize the vessel with hydrogen gas to 500 psi and heat to 80°C. Maintain vigorous stirring for 24 hours.

-

Work-up: After cooling and venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield crude ethyl guvacinate. Purify by vacuum distillation.

Protocol for Synthesis of 1-(2-Bromoethoxy)-N-(diphenylmethylene)methanamine

-

Reaction Setup: In a round-bottom flask, dissolve benzophenone oxime (1 mole) in dry tetrahydrofuran (B95107) (THF, 1 L).

-

Base Addition: Cool the solution to 0°C and add sodium hydride (1.1 moles, 60% dispersion in mineral oil) portion-wise.

-

Alkylation: After the cessation of hydrogen evolution, add 1,2-dibromoethane (B42909) (1.5 moles) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up: Quench the reaction by the slow addition of water. Extract the product into diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol for Synthesis of NNC-711

-

Coupling Reaction: In a round-bottom flask, dissolve ethyl guvacinate (1 mole) and 1-(2-bromoethoxy)-N-(diphenylmethylene)methanamine (1.1 moles) in anhydrous acetonitrile (B52724) (1 L).

-

Base Addition: Add potassium carbonate (2 moles) to the mixture.

-

Reaction Conditions: Heat the mixture to reflux and stir for 24 hours.

-

Work-up: Cool the reaction mixture and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Hydrolysis: Dissolve the crude ester in a mixture of ethanol (1 L) and water (500 mL). Add sodium hydroxide (B78521) (2 moles) and stir at room temperature for 12 hours.

-

Purification: Neutralize the reaction mixture with hydrochloric acid to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield crude NNC-711.

Purification Methods

High purity of NNC-711 is essential for its use in research and development. The following methods are recommended for the purification of the final compound.

Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.

Protocol:

-

Solvent Screening: Test the solubility of crude NNC-711 in various solvents at room temperature and at their boiling points to identify a suitable solvent or solvent system (e.g., ethanol/water, isopropanol). An ideal solvent will dissolve the compound when hot but not when cold.

-

Dissolution: Dissolve the crude NNC-711 in a minimum amount of the chosen hot solvent.

-

Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

High-Performance Liquid Chromatography (HPLC)

For achieving very high purity (≥98%), preparative HPLC is a suitable method.

Typical Conditions:

-

Column: A reverse-phase C18 column is commonly used for compounds of this polarity.

-

Mobile Phase: A gradient of water and acetonitrile with a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid is typically employed.

-

Detection: UV detection at a wavelength where NNC-711 shows strong absorbance.

Quantitative Data

The following tables summarize key quantitative data for NNC-711.

Table 1: Inhibitory Potency of NNC-711 on GABA Transporters

| Transporter | IC50 (µM) |

| Human GAT-1 (hGAT-1) | 0.04 |

| Rat GAT-2 (rGAT-2) | 171 |

| Human GAT-3 (hGAT-3) | 1700 |

| Human Betaine/GABA Transporter 1 (hBGT-1) | 622 |

Table 2: In Vivo Anticonvulsant Activity of NNC-711

| Seizure Model | Animal | ED50 (mg/kg, i.p.) |

| DMCM-induced (clonic) | Mouse | 1.2[1] |

| Pentylenetetrazole (tonic) | Mouse | 0.72[1] |

| Pentylenetetrazole (tonic) | Rat | 1.7[1] |

| Audiogenic (clonic and tonic) | Mouse | 0.23[1] |

Table 3: Purity Specifications for Commercially Available NNC-711

| Parameter | Specification |

| Purity (by HPLC) | ≥98% |

Signaling Pathway and Experimental Workflow

GAT-1 Signaling Pathway

NNC-711 exerts its effect by inhibiting the GAT-1 transporter, which is responsible for the reuptake of GABA from the synaptic cleft. This leads to an increased concentration of GABA in the synapse, enhancing the activation of postsynaptic GABA receptors.

Caption: Mechanism of action of NNC-711 on the GAT-1 transporter.

Experimental Workflow for NNC-711 Synthesis and Purification

The following diagram illustrates the logical flow of the experimental procedures described in this guide.

Caption: Workflow for the synthesis and purification of NNC-711.

Conclusion

References

- 1. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GABA transporter-1 inhibitor NO-711 alters the EEG power spectra and enhances non-rapid eye movement sleep during the active phase in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABA uptake blocker NNC-711 exhibits marked anticonvulsant action in two cortical epileptic models in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]

NNC-711: A Technical Deep Dive into a Potent GAT-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of NNC-711, a potent and selective inhibitor of the GABA transporter 1 (GAT-1). Developed by Novo Nordisk in the early 1990s, NNC-711 emerged from a research program focused on novel treatments for neurological disorders, particularly epilepsy. This document details the discovery, historical context, mechanism of action, and extensive preclinical pharmacological characterization of NNC-711. It includes a compilation of quantitative data from key in vitro and in vivo studies, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows. While NNC-711 demonstrated significant promise as an anticonvulsant in animal models, its progression into human clinical trials and ultimate developmental fate remain undisclosed in publicly available information.

Discovery and Historical Context

The discovery of NNC-711 is rooted in the broader scientific effort to modulate GABAergic neurotransmission for therapeutic benefit. In the late 1980s and early 1990s, inhibiting the reuptake of the brain's primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), was a key strategy being explored for the treatment of epilepsy and other neurological conditions. By blocking the GABA transporters (GATs), the concentration and residence time of GABA in the synaptic cleft could be increased, thereby enhancing inhibitory signaling.

NNC-711, with the chemical name 1-(2-(((diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid hydrochloride, was synthesized and characterized by scientists at the Danish pharmaceutical company Novo Nordisk.[1] The "NNC" prefix in its name is indicative of its origin. This period at Novo Nordisk was marked by a significant research and development focus on central nervous system (CNS) disorders.[2] The company's efforts in this area also led to the development of other CNS-active compounds, including the marketed antiepileptic drug Tiagabine (Gabitril), another potent GAT-1 inhibitor.[3]

The initial pharmacological characterization of NNC-711 was published in 1992 by Suzdak et al., establishing it as a novel, potent, and selective GABA uptake inhibitor with significant anticonvulsant properties in rodent models.[4] Subsequent research further solidified its profile as a highly selective GAT-1 inhibitor. Despite its promising preclinical profile, public records do not indicate that NNC-711 entered human clinical trials. The reasons for its apparent discontinuation are not publicly documented but may be attributable to strategic decisions within Novo Nordisk's CNS drug development pipeline, especially given the concurrent development and eventual commercial success of Tiagabine.

Mechanism of Action

NNC-711 exerts its pharmacological effects by acting as a potent and selective inhibitor of the GABA Transporter 1 (GAT-1). GAT-1 is a key protein responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, thus terminating its inhibitory signal.

By binding to GAT-1, NNC-711 blocks this reuptake process. This leads to an increased concentration of GABA in the synapse, prolonging its inhibitory effect on postsynaptic neurons. This enhanced GABAergic tone is the basis for NNC-711's observed anticonvulsant activity.

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of NNC-711, highlighting its potency and selectivity.

Table 1: In Vitro Inhibition of GABA Transporters

| Transporter | Species | IC50 (µM) | Reference |

| hGAT-1 | Human | 0.04 | |

| rGAT-2 | Rat | 171 | |

| hGAT-3 | Human | 1700 | |

| hBGT-1 | Human | 622 |

hGAT-1: human GABA transporter 1; rGAT-2: rat GABA transporter 2; hGAT-3: human GABA transporter 3; hBGT-1: human betaine/GABA transporter 1.

Table 2: In Vitro Inhibition of GABA Uptake in Rat Brain Preparations

| Preparation | IC50 (nM) | Reference |

| Synaptosomal | 47 | [4] |

| Neuronal | 1238 | [4] |

| Glial | 636 | [4] |

Table 3: In Vivo Anticonvulsant Activity of NNC-711

| Seizure Model | Species | ED50 (mg/kg, i.p.) | Seizure Type | Reference |

| DMCM-induced | Mouse | 1.2 | Clonic | [4] |

| Pentylenetetrazole (PTZ) | Mouse | 0.72 | Tonic | [4] |

| Pentylenetetrazole (PTZ) | Rat | 1.7 | Tonic | [4] |

| Audiogenic | Mouse | 0.23 | Clonic and Tonic | [4] |

DMCM: methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate; i.p.: intraperitoneal.

Table 4: In Vivo Behavioral Side Effects of NNC-711 in Mice

| Test | ED50 (mg/kg, i.p.) | Reference |

| Traction | 23 | [4] |

| Rotarod | 10 | [4] |

| Exploratory Locomotor Activity | 45 | [4] |

Key Experimental Protocols

Detailed methodologies for the pivotal experiments that characterized NNC-711 are described below.

In Vitro GABA Uptake Inhibition Assay

Objective: To determine the potency of NNC-711 in inhibiting GABA uptake into different brain cell preparations and cloned human GABA transporters.

Protocol (based on Suzdak et al., 1992 and Borden et al., 1994):

-

Preparation of Synaptosomes, Neuronal, and Glial Cultures (for rat brain preparations):

-

Synaptosomes were prepared from the whole brain of male Wistar rats. The tissue was homogenized in a sucrose (B13894) solution and subjected to differential centrifugation to isolate the synaptosomal fraction.

-

Primary neuronal and glial cell cultures were established from the cerebral cortices of neonatal rats. Cells were grown to confluence before being used in the uptake assay.

-

-

Transfection of Cells with Cloned Human GABA Transporters (for selectivity profiling):

-

Mammalian cells (e.g., COS-7 or HEK-293) were transiently or stably transfected with plasmid DNA encoding the human GAT-1, GAT-2, GAT-3, or BGT-1 transporters.

-

-

GABA Uptake Assay:

-

Cultured cells or synaptosomes were pre-incubated in a Krebs-Ringer-HEPES buffer at 37°C.

-

Various concentrations of NNC-711 were added to the preparations and incubated for a short period.

-

[³H]GABA was then added to initiate the uptake reaction.

-

After a defined incubation time (typically a few minutes), the uptake was terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.

-

The radioactivity retained on the filters, representing the amount of [³H]GABA taken up by the cells or synaptosomes, was measured by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of NNC-711 that produced 50% inhibition of [³H]GABA uptake (IC50) was calculated by non-linear regression analysis of the concentration-response curves.

-

In Vivo Anticonvulsant Activity Assessment

Objective: To evaluate the efficacy of NNC-711 in preventing seizures in various rodent models of epilepsy.

Protocols (based on Suzdak et al., 1992):

-

Animals: Male mice (e.g., DBA/2 for audiogenic seizures) and rats (e.g., Wistar) were used. Animals were housed under standard laboratory conditions.

-

Drug Administration: NNC-711 was dissolved in a suitable vehicle (e.g., saline) and administered intraperitoneally (i.p.) at various doses. A control group received the vehicle alone.

-

Seizure Induction (performed at the time of expected peak drug effect):

-

Chemically-Induced Seizures:

-

DMCM: Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM), a benzodiazepine (B76468) inverse agonist, was administered i.p. to induce clonic seizures.

-

Pentylenetetrazole (PTZ): PTZ was administered subcutaneously to induce tonic-clonic seizures.

-

-

Audiogenic Seizures: Genetically susceptible mice were exposed to a high-intensity acoustic stimulus (e.g., a loud bell or siren) to induce a characteristic seizure sequence (wild running, clonic seizures, tonic seizures).

-

-

Observation and Scoring:

-

Animals were observed for a set period following seizure induction.

-

The occurrence and severity of seizures (e.g., presence or absence of clonic or tonic convulsions, seizure latency, and duration) were recorded by trained observers who were often blinded to the treatment conditions.

-

-

Data Analysis:

-

The dose of NNC-711 that protected 50% of the animals from a specific seizure endpoint (ED50) was calculated using probit analysis or other appropriate statistical methods.

-

Conclusion

NNC-711 was a promising preclinical candidate developed by Novo Nordisk as a potent and selective GAT-1 inhibitor for the treatment of epilepsy. Extensive in vitro and in vivo studies demonstrated its high affinity and selectivity for GAT-1 and its robust anticonvulsant effects in multiple animal models. While the detailed synthesis and the reasons for its ultimate developmental fate are not fully in the public domain, the story of NNC-711 provides a valuable case study in the drug discovery and development of GABAergic modulators. The comprehensive preclinical data package generated for NNC-711 underscores the therapeutic potential of targeting the GABA uptake system and has contributed to the broader understanding of the pharmacology of this class of compounds.

References

- 1. ijmspr.in [ijmspr.in]

- 2. Novo Nordisk A/S - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]

- 3. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An historical perspective on GABAergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of NNC-711: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NNC-711, with the chemical name 1-(2-(((diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid hydrochloride, is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1] As a GABA uptake inhibitor, NNC-711 effectively increases the concentration of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, in the synaptic cleft and extracellular space.[2][3] This modulation of GABAergic neurotransmission underlies its significant anticonvulsant, neuroprotective, and cognition-enhancing properties observed in a variety of preclinical models.[1][4][5] This technical guide provides a comprehensive overview of the pharmacological profile of NNC-711, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Selective GAT-1 Inhibition

NNC-711 exerts its pharmacological effects by selectively binding to and inhibiting the GAT-1 transporter, which is predominantly expressed on presynaptic GABAergic neurons and surrounding glial cells.[3] GAT-1 is responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[2] By blocking GAT-1, NNC-711 prolongs the presence of GABA in the synapse, leading to enhanced activation of both synaptic and extrasynaptic GABA receptors.[2][6] This potentiation of GABAergic signaling results in increased neuronal inhibition, which is the basis for its therapeutic potential in conditions characterized by neuronal hyperexcitability, such as epilepsy.[2]

Signaling Pathway of NNC-711 Action

Caption: Mechanism of action of NNC-711 on a GABAergic synapse.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data describing the pharmacological profile of NNC-711.

Table 1: In Vitro Inhibitory Activity of NNC-711 on GABA Transporters

| Transporter Subtype | Species | IC50 (µM) | Reference(s) |

| GAT-1 | Human (hGAT-1) | 0.04 | [7][8] |

| GAT-2 | Rat (rGAT-2) | 171 | [7] |

| GAT-3 | Human (hGAT-3) | 1700 | [7] |

| BGT-1 | Human (hBGT-1) | 622 | [7] |

| GAT-2 | - | 740 | [9] |

| GAT-3 | - | 350 | [9] |

| BGT-1 | - | 3570 | [9] |

| Synaptosomal GABA Uptake | - | 0.047 | [1] |

| Neuronal GABA Uptake | - | 1.238 | [1] |

| Glial GABA Uptake | - | 0.636 | [1] |

Table 2: In Vivo Efficacy of NNC-711 in Seizure Models

| Seizure Model | Species | Endpoint | ED50 (mg/kg, i.p.) | Reference(s) |

| Audiogenic Seizures | Mouse | Clonic & Tonic Seizures | 0.23 | [1][10] |

| Pentylenetetrazole (PTZ) | Mouse | Tonic Seizures | 0.72 | [1][10] |

| Pentylenetetrazole (PTZ) | Rat | Tonic Seizures | 1.7 | [1][10] |

| DMCM-induced Seizures | - | Clonic Seizures | 1.2 | [1][10] |

Table 3: In Vivo Behavioral Effects of NNC-711 in Mice

| Behavioral Test | Endpoint | ED50 (mg/kg, i.p.) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Rotarod | Motor Impairment | 10 |[1][10] | | Traction Test | Inhibition of Traction | 23 |[1][10] | | Locomotor Activity | Inhibition of Exploratory Activity | 45 |[1][10] |

Experimental Protocols

Detailed methodologies for key experiments cited in the pharmacological profiling of NNC-711 are provided below.

[3H]GABA Uptake Assay in Synaptosomes

This assay measures the ability of NNC-711 to inhibit the uptake of radiolabeled GABA into isolated nerve terminals (synaptosomes).

Caption: Experimental workflow for the [3H]GABA synaptosomal uptake assay.

Methodology:

-

Synaptosome Preparation: Synaptosomes are prepared from the cerebral cortex of rats. The tissue is homogenized in a buffered sucrose solution and subjected to differential centrifugation to isolate the synaptosomal fraction.[11][12][13]

-

Pre-incubation: Aliquots of the synaptosomal suspension are pre-incubated for a defined period (e.g., 10 minutes) at 37°C in a physiological buffer with varying concentrations of NNC-711 or vehicle control.[14]

-

Initiation of Uptake: The uptake reaction is initiated by the addition of a low concentration of [3H]GABA.[12][13]

-

Incubation: The mixture is incubated for a short period (e.g., 1-5 minutes) at 37°C to allow for GABA uptake.[12]

-

Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes containing the internalized [3H]GABA.[12]

-

Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The percentage of inhibition of [3H]GABA uptake by NNC-711 at each concentration is calculated relative to the vehicle control. The IC50 value, the concentration of NNC-711 that inhibits 50% of the specific [3H]GABA uptake, is then determined by non-linear regression analysis.

In Vivo Anticonvulsant Activity: Pentylenetetrazole (PTZ)-Induced Seizure Model

This model is used to assess the efficacy of NNC-711 in preventing chemically induced generalized seizures.

Caption: Workflow for the pentylenetetrazole (PTZ)-induced seizure model.

Methodology:

-

Animal Model: Male Wistar rats or Swiss mice are commonly used.[15][16][17]

-

Drug Administration: Animals are pre-treated with various doses of NNC-711 or vehicle, typically via intraperitoneal (i.p.) injection.[1][15]

-

Seizure Induction: After a specific pre-treatment time (e.g., 30 minutes), a convulsive dose of pentylenetetrazole (PTZ) is administered, usually subcutaneously (s.c.) or i.p.[16][17]

-

Observation: Animals are placed in individual observation chambers and monitored for the occurrence and severity of seizures for a defined period (e.g., 30 minutes). Seizure activity is often scored using a standardized scale, such as the Racine scale.[17]

-

Data Analysis: The primary endpoint is typically the protection against the tonic hindlimb extension phase of the seizure. The percentage of animals protected at each dose of NNC-711 is determined, and the ED50 value, the dose that protects 50% of the animals, is calculated using probit analysis.[1]

In Vivo Anticonvulsant Activity: Audiogenic Seizure Model

This model utilizes a genetic predisposition to sound-induced seizures in certain mouse strains to evaluate the anticonvulsant effects of NNC-711.

Caption: Workflow for the audiogenic seizure model.

Methodology:

-

Animal Model: DBA/2 mice, which are genetically susceptible to audiogenic seizures, are typically used at an age of maximal sensitivity (e.g., 21-28 days).[18][19]

-

Drug Administration: Mice are pre-treated with NNC-711 or vehicle via i.p. injection.[1]

-

Seizure Induction: Following the pre-treatment period, individual mice are placed in a sound-attenuating chamber and exposed to a high-intensity auditory stimulus (e.g., an electric bell, 100-120 dB) for a fixed duration (e.g., 60 seconds).[18][19]

-

Observation: The seizure response is observed and typically consists of a sequence of wild running, clonic seizures, and tonic hindlimb extension.[18]

-

Data Analysis: The ability of NNC-711 to block each phase of the seizure is recorded. The ED50 for protection against the tonic phase is calculated.[1]

Assessment of Motor Coordination: Rotarod Test

The rotarod test is employed to evaluate the potential motor-impairing side effects of NNC-711.

Caption: Workflow for the rotarod test.

Methodology:

-

Apparatus: A rotarod apparatus consisting of a rotating rod that can be set to a constant or accelerating speed is used.[20][21][22][23][24]

-

Training/Acclimation: Mice are typically trained on the apparatus for one or more sessions to acclimate them to the task.[24]

-

Drug Administration: On the test day, mice are administered NNC-711 or vehicle i.p.[1]

-

Testing: At a specified time after drug administration, mice are placed on the rotating rod, which is then accelerated (e.g., from 4 to 40 rpm over 300 seconds).[20][24]

-

Data Collection: The latency for each mouse to fall off the rotating rod is recorded.[22][23]

-

Data Analysis: The mean latency to fall is calculated for each treatment group. A significant decrease in the latency to fall compared to the vehicle group indicates motor impairment. The ED50 for motor impairment is the dose that causes a 50% reduction in performance.[1]

Conclusion

NNC-711 is a highly potent and selective GAT-1 inhibitor with a well-defined pharmacological profile. Its ability to enhance GABAergic neurotransmission translates into robust anticonvulsant activity in various preclinical models of epilepsy. Furthermore, NNC-711 has demonstrated neuroprotective and cognition-enhancing effects, suggesting a broader therapeutic potential. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the pharmacology of NNC-711 and other GAT-1 inhibitors. Further research is warranted to fully elucidate the clinical utility of this compound in the treatment of neurological and psychiatric disorders.

References

- 1. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | A role for GAT-1 in Presynaptic GABA Homeostasis? [frontiersin.org]

- 4. A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-ischemic and cognition-enhancing properties of NNC-711, a gamma-aminobutyric acid reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The GABA Transporters GAT-1 and GAT-3 modulate glutamatergic transmission via activation of presynaptic GABAB receptors in the rat globus pallidus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rndsystems.com [rndsystems.com]

- 8. GABA Transporter (GAT) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 9. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. GABA release and uptake measured in crude synaptosomes from Genetic Absence Epilepsy Rats from Strasbourg (GAERS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Effects of NNC 711, a GABA uptake inhibitor, on pentylenetetrazol-induced seizures in developing and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pentylenetetrazol-induced seizures in rats: an ontogenetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scielo.br [scielo.br]

- 18. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]

- 20. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 21. Rotarod-Test for Mice [protocols.io]

- 22. MPD: JaxCC1: project protocol [phenome.jax.org]

- 23. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. tmc.sinica.edu.tw [tmc.sinica.edu.tw]

NNC-711: A Comprehensive Technical Guide for the Study of GABAergic Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of NNC-711, a potent and selective inhibitor of the GABA transporter 1 (GAT-1). This document is designed to equip researchers, scientists, and drug development professionals with the essential knowledge and detailed methodologies to effectively utilize NNC-711 as a tool to investigate GABAergic neurotransmission. The guide covers the pharmacological profile of NNC-711, presents quantitative data in structured tables for easy comparison, and offers detailed protocols for key experimental applications. Additionally, it includes visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and experimental design.

Core Concepts: Understanding NNC-711 and its Role in GABAergic Neurotransmission

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The synaptic action of GABA is terminated by its rapid reuptake from the synaptic cleft into presynaptic neurons and surrounding glial cells. This process is mediated by GABA transporters (GATs).

NNC-711, with the chemical name 1,2,5,6-Tetrahydro-1-[2-[[(diphenylmethylene)amino]oxy]ethyl]-3-pyridinecarboxylic acid hydrochloride, is a potent and highly selective inhibitor of GAT-1.[1] By blocking GAT-1, NNC-711 effectively increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This property makes NNC-711 an invaluable pharmacological tool for studying the physiological and pathological roles of the GABAergic system. Its demonstrated anticonvulsant, neuroprotective, and cognition-enhancing effects in vivo underscore its potential for therapeutic applications.[1][2]

Signaling Pathway of GABAergic Neurotransmission and NNC-711 Intervention

The following diagram illustrates the fundamental signaling pathway at a GABAergic synapse and the point of intervention for NNC-711.

Quantitative Data Presentation

This section summarizes the key quantitative data for NNC-711, providing a clear comparison of its potency and selectivity across different GABA transporter subtypes and its efficacy in various experimental models.

Table 1: In Vitro Potency and Selectivity of NNC-711

| Transporter | Species | IC50 (µM) | Ki (µM) | Reference(s) |

| GAT-1 | Human (hGAT-1) | 0.04 | 1.07 | [1][3] |

| Rat (rGAT-1) | 0.047 (synaptosomal) | - | [2] | |

| GAT-2 | Rat (rGAT-2) | 171 | 740 | [1][3] |

| GAT-3 | Human (hGAT-3) | 1700 | 350 | [1][3] |

| BGT-1 | Human (hBGT-1) | 622 | 3570 | [1][3] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.

Table 2: In Vivo Anticonvulsant Efficacy of NNC-711

| Seizure Model | Species | ED50 (mg/kg, i.p.) | Seizure Type | Reference(s) |

| Pentylenetetrazole (PTZ) | Mouse | 0.72 | Tonic | [2] |

| Rat | 1.7 | Tonic | [2] | |

| DMCM | Mouse | 1.2 | Clonic | [2] |

| Audiogenic | Mouse | 0.23 | Clonic and Tonic | [2] |

ED50: Median effective dose. i.p.: Intraperitoneal.

Table 3: Effects of NNC-711 on Extracellular GABA Levels (In Vivo Microdialysis)

| Brain Region | Species | NNC-711 Dose/Concentration | % Increase in GABA (approx.) | Reference(s) |

| Hippocampus | Rat | (not specified) | 160 ± 18 | [4] |

| Dorsal Spinal Cord | Rat | 10-300 µM (reverse dialysis) | up to 300 | [5] |

| Ventrolateral Thalamus | Rat | Dose-dependent | Dose-dependent increase | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments utilizing NNC-711. These protocols are intended to serve as a comprehensive guide for researchers.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recordings of Inhibitory Postsynaptic Currents (IPSCs) in Hippocampal Slices

This protocol details the procedure for recording spontaneous IPSCs from neurons in acute hippocampal slices to assess the effect of NNC-711 on GABAergic synaptic transmission.[6][7]

-

Animals: Male Sprague-Dawley rats (postnatal days 17-24)[8]

-

Solutions:

-

Sucrose-based Artificial Cerebrospinal Fluid (sACSF): (in mM) 87 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 75 sucrose, 25 glucose, 7 MgCl2, 0.5 CaCl2. Continuously bubbled with 95% O2 / 5% CO2.

-

Recording Artificial Cerebrospinal Fluid (rACSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 2 MgSO4, 2 CaCl2. Continuously bubbled with 95% O2 / 5% CO2.

-

Intracellular Solution: (in mM) 130 Cs-gluconate, 10 HEPES, 10 EGTA, 5 QX-314, 4 Mg-ATP, 0.3 Na-GTP, 8 NaCl. pH adjusted to 7.2-7.3 with CsOH, osmolarity adjusted to 280-290 mOsm.

-

-

Equipment: Vibratome, patch-clamp amplifier, micromanipulators, microscope with DIC optics, perfusion system, data acquisition system.

-

Slice Preparation:

-

Anesthetize the rat and rapidly decapitate.

-

Dissect the brain and place it in ice-cold, oxygenated sACSF.[8]

-

Cut 300 µm thick transverse hippocampal slices using a vibratome.

-

Transfer slices to a holding chamber with oxygenated rACSF at 32-34°C for at least 30 minutes to recover.

-

After recovery, maintain slices at room temperature in oxygenated rACSF until recording.

-

-

Recording:

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated rACSF at a flow rate of 2-3 ml/min.

-

Visualize CA1 pyramidal neurons using DIC optics.

-

Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with intracellular solution.

-

Establish a whole-cell patch-clamp configuration.

-

Hold the neuron in voltage-clamp mode at -70 mV.

-

Record baseline spontaneous IPSCs for 5-10 minutes.

-

Bath-apply NNC-711 (e.g., 10 µM) dissolved in rACSF and record for another 10-15 minutes.

-

Wash out the drug with rACSF and record for a further 10-15 minutes.

-

-

Data Analysis:

-

Analyze the frequency, amplitude, and decay kinetics of spontaneous IPSCs before, during, and after NNC-711 application using appropriate software.

-

References

- 1. rndsystems.com [rndsystems.com]

- 2. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pentylenetetrazole-Induced Kindling Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2024.sci-hub.ru [2024.sci-hub.ru]

- 7. Effects of the GABA-uptake blocker NNC-711 on spontaneous sharp wave-ripple complexes in mouse hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Whole-cell Patch-clamp Recordings from Morphologically- and Neurochemically-identified Hippocampal Interneurons - PMC [pmc.ncbi.nlm.nih.gov]

The Gatekeeper of Inhibition: An In-depth Technical Guide to the Role of GAT-1 Transporters in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

The GABA transporter 1 (GAT-1), a member of the solute carrier 6 (SLC6) family, plays a pivotal role in regulating inhibitory neurotransmission within the central nervous system (CNS). By mediating the reuptake of gamma-aminobutyric acid (GABA) from the synaptic cleft, GAT-1 meticulously controls the duration and spatial extent of GABAergic signaling. Dysregulation of GAT-1 function is implicated in a spectrum of neurological and psychiatric disorders, most notably epilepsy, rendering it a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of the core functions of GAT-1, including its structure, transport kinetics, and intricate regulatory mechanisms. Detailed experimental protocols for studying GAT-1 and a summary of key quantitative data are presented to facilitate future research and drug development endeavors.

Core Function and Mechanism of GAT-1

GAT-1 is a sodium (Na⁺) and chloride (Cl⁻) dependent transporter responsible for the high-affinity reuptake of GABA from the extracellular space into presynaptic neurons and, to a lesser extent, surrounding astrocytes.[1][2][3][4] This process is crucial for terminating GABAergic neurotransmission and maintaining low ambient GABA levels, thereby ensuring precise inhibitory signaling.[2][3][4] The transport cycle is an electrogenic process, relying on the electrochemical gradients of Na⁺ and Cl⁻ to drive the translocation of GABA against its concentration gradient.[3][5]

The transporter consists of 12 transmembrane domains, with both the N- and C-termini located intracellularly. The transport of one GABA molecule is coupled to the co-transport of two Na⁺ ions and one Cl⁻ ion.[5] This stoichiometry results in the net influx of one positive charge per transport cycle, making the process voltage-dependent.[5]

The GAT-1 Translocation Cycle

The transport of GABA by GAT-1 involves a series of conformational changes, often depicted as an alternating access mechanism. The cycle begins with the transporter in an outward-facing conformation, where it binds to Na⁺ and Cl⁻ ions from the extracellular space. This binding increases the affinity of the transporter for GABA. Upon GABA binding, the transporter undergoes a conformational change to an occluded state, trapping the substrate and ions. Subsequently, another conformational change exposes the binding sites to the intracellular milieu, allowing for the release of GABA and the co-transported ions into the cytoplasm. The transporter then reverts to its outward-facing conformation to initiate a new cycle.

Quantitative Data on GAT-1 Function

Precise quantitative data on the kinetic properties of GAT-1 and the potency of its inhibitors are essential for computational modeling, drug design, and understanding its physiological role.

Kinetic Parameters of GABA Transport by GAT-1

The Michaelis-Menten constant (Km) represents the substrate concentration at which the transport rate is half of the maximum velocity (Vmax). These parameters can vary depending on the experimental system and conditions.

| Parameter | Value | Experimental System | Reference |

| Km for GABA | 11.4 µM | GAT1WT in HEK293S cells | [2] |

| 12-19 µM | Cerulean tagged GAT1-3 | [6] | |

| Vmax | Not explicitly stated in a comparable unit across studies | - | - |

Inhibitory Potency of GAT-1 Blockers

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Inhibitor | IC50 | Species/System | Reference |

| Tiagabine | 0.07 µM | Cloned human GAT-1 | [7] |

| 390 ± 30 nM | Human GAT1 in HEK293S cells | [8] | |

| 67 nM (in vivo) | - | [9] | |

| NNC-711 | 0.04 µM | Cloned human GAT-1 | [7] |

| SKF 89976-A | 7.3 µM | GAT1WT | [2] |

| CI-966 | - | - | - |

Regulation of GAT-1 Activity

The function of GAT-1 is not static but is dynamically regulated by various signaling pathways, primarily through post-translational modifications that affect its trafficking to and from the plasma membrane.

Phosphorylation by Protein Kinase C and Tyrosine Kinases

Protein kinase C (PKC) and tyrosine kinases are key regulators of GAT-1 surface expression and activity.

-

Protein Kinase C (PKC): Activation of PKC leads to a decrease in GAT-1 surface levels, which is believed to occur through an increase in the rate of GAT-1 internalization.[10] This process involves the phosphorylation of serine residues on the transporter.[10] The interaction between GAT-1 and syntaxin (B1175090) 1A, a protein involved in vesicle fusion, is also modulated by PKC.

-

Tyrosine Kinases: In contrast to PKC, activation of tyrosine kinases promotes the tyrosine phosphorylation of GAT-1, leading to an increase in its surface expression by slowing the transporter's internalization rate.[1][10] Brain-derived neurotrophic factor (BDNF) is one factor that can trigger this regulatory pathway.[1]

There appears to be a reciprocal relationship between serine and tyrosine phosphorylation of GAT-1, suggesting that the transporter can exist in mutually exclusive phosphorylation states that determine its subcellular distribution.[10]

References

- 1. Functional regulation of gamma-aminobutyric acid transporters by direct tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Co-Immunoprecipitation from Brain | Springer Nature Experiments [experiments.springernature.com]

- 4. Co-immunoprecipitation from Brain | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Regulation of a gamma-aminobutyric acid transporter by reciprocal tyrosine and serine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protein Kinase C Regulates the Interaction between a GABA Transporter and Syntaxin 1A - PMC [pmc.ncbi.nlm.nih.gov]

The Anticonvulsant Profile of NNC-711: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NNC-711, a potent and selective inhibitor of the GABA transporter 1 (GAT-1), has demonstrated significant anticonvulsant properties in a variety of preclinical models. By blocking the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, NNC-711 enhances GABAergic neurotransmission, thereby attenuating neuronal hyperexcitability that underlies seizure activity. This technical guide provides an in-depth overview of the anticonvulsant effects of NNC-711, detailing its mechanism of action, efficacy in various seizure models, and the experimental protocols utilized in its evaluation. Quantitative data are presented in structured tables for comparative analysis, and key pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of this promising anticonvulsant compound.

Core Mechanism of Action: GAT-1 Inhibition

NNC-711 exerts its anticonvulsant effects by selectively inhibiting the GAT-1 transporter.[1] GAT-1 is a sodium- and chloride-dependent transporter responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[2] By blocking this transporter, NNC-711 increases the concentration and prolongs the presence of GABA in the synapse, leading to enhanced activation of postsynaptic GABA-A and GABA-B receptors. This potentiation of GABAergic inhibition results in a hyperpolarization of the neuronal membrane, making it more difficult for neurons to reach the threshold for firing an action potential and thus suppressing seizure activity.

Quantitative Efficacy and Potency

The efficacy of NNC-711 has been quantified in both in vitro and in vivo studies. The following tables summarize key quantitative data on its potency as a GABA uptake inhibitor and its anticonvulsant efficacy in various preclinical seizure models.

Table 1: In Vitro Potency of NNC-711 as a GABA Uptake Inhibitor

| Transporter Subtype | IC50 (μM) | Source |

| Human GAT-1 (hGAT-1) | 0.04 | [3][4] |

| Rat GAT-2 (rGAT-2) | 171 | [3][4] |

| Human GAT-3 (hGAT-3) | 1700 | [3][4] |

| Human Betaine/GABA Transporter-1 (hBGT-1) | 622 | [3][4] |

| Synaptosomal GABA Uptake | 0.047 | [5] |

| Neuronal GABA Uptake | 1.238 | [5] |

| Glial GABA Uptake | 0.636 | [5] |

Table 2: In Vivo Anticonvulsant Efficacy of NNC-711 in Rodent Seizure Models

| Seizure Model | Species | Seizure Type | ED50 (mg/kg, i.p.) | Source |

| Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM) | Mouse | Clonic | 1.2 | [5] |

| Pentylenetetrazole (PTZ) | Mouse | Tonic | 0.72 | [5] |

| Pentylenetetrazole (PTZ) | Rat | Tonic | 1.7 | [5] |

| Audiogenic Seizures | Mouse | Clonic and Tonic | 0.23 | [5] |

Table 3: Effects of NNC-711 on Motor Function in Mice

| Test | ED50 (mg/kg, i.p.) | Source |

| Inhibition of Traction | 23 | [5] |

| Rotarod | 10 | [5] |

| Exploratory Locomotor Activity | 45 | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of NNC-711's anticonvulsant properties.

In Vitro GABA Uptake Assay

This protocol is designed to measure the inhibition of GABA uptake by NNC-711 in synaptosomes, cultured neurons, or glial cells.

-

Preparation of Synaptosomes/Cells:

-

Isolate brain tissue (e.g., cortex, hippocampus) from rodents and homogenize in ice-cold sucrose (B13894) buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in a suitable buffer (e.g., Krebs-Ringer).

-

For cell cultures, plate neurons or glial cells at an appropriate density and allow them to adhere and grow.

-

-

GABA Uptake Assay:

-

Pre-incubate the synaptosomes or cells with varying concentrations of NNC-711 or vehicle control for a specified time (e.g., 10-20 minutes) at 37°C.

-

Initiate the uptake reaction by adding a known concentration of radiolabeled GABA (e.g., [3H]GABA).

-

Allow the uptake to proceed for a short period (e.g., 5-10 minutes).

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of GABA uptake for each concentration of NNC-711 compared to the vehicle control.

-

Determine the IC50 value (the concentration of NNC-711 that inhibits 50% of GABA uptake) by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Maximal Electroshock (MES) Seizure Model

This model is used to assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.[6]

-

Animals: Adult male mice or rats.

-

Drug Administration: Administer NNC-711 or vehicle intraperitoneally (i.p.) at various doses.

-

MES Induction:

-

At the time of predicted peak drug effect, apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the corneas of the animal.

-

Deliver a suprathreshold electrical stimulus through corneal or ear-clip electrodes. Typical parameters are 50 mA for 0.2 seconds in mice and 150 mA for 0.2 seconds in rats.[6][7]

-

-

Observation: Immediately after the stimulus, observe the animal for the presence of a tonic hindlimb extension seizure.

-

Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if it does not exhibit this phase.

-

Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED50 value using probit analysis.

Pentylenetetrazole (PTZ)-Induced Seizure Model

This model is used to identify compounds that can raise the seizure threshold, modeling myoclonic and generalized seizures.[8]

-

Animals: Adult male mice or rats.

-

Drug Administration: Administer NNC-711 or vehicle i.p. at various doses.

-

PTZ Administration: At the time of predicted peak drug effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c. or i.p.).

-

Observation: Observe the animals for a set period (e.g., 30 minutes) for the occurrence of seizures. Seizures are typically scored based on a rating scale (e.g., Racine scale) that includes stages from facial clonus to generalized tonic-clonic seizures.

-

Endpoint: The primary endpoints can be the latency to the first seizure, the severity of the seizures, or the percentage of animals protected from tonic seizures.

-

Data Analysis: Compare the seizure latency, seizure score, or percentage of protection in the drug-treated groups to the vehicle-treated group. Calculate the ED50 for protection against tonic seizures.

Cortical Epileptogenesis Model in Immature Rats

This model assesses the effect of a compound on the development and spread of focal seizures.[9]

-

Animals: Immature rat pups (e.g., 12, 18, and 25 days old) with chronically implanted cortical electrodes.[9]

-

Induction of Epileptogenic Foci:

-

Locally apply bicuculline (B1666979) methiodide (BMI) to the sensorimotor cortex through an implanted cannula to create an epileptogenic focus.[9]

-

-

Induction of Cortical Afterdischarges (ADs):

-

Deliver low-frequency electrical stimulation (e.g., 8 Hz) to the same cortical area to induce epileptic afterdischarges.[9]

-

-

Drug Administration: Administer NNC-711 (e.g., 1 or 10 mg/kg, i.p.) before the induction of the epileptogenic focus and afterdischarges.[9]

-

Electrophysiological Recording: Record the electrocorticogram (ECoG) to monitor interictal and ictal activity.

-